1-Decyl-3-methylimidazolium chloride

Micellization Critical Micelle Concentration Surface Tension

1-Decyl-3-methylimidazolium chloride ([C10mim]Cl, CAS 171058-18-7) is a surface-active ionic liquid (SAIL) within the 1-alkyl-3-methylimidazolium chloride family. It possesses a decyl (C10) alkyl chain on the imidazolium cation paired with a chloride anion, yielding a molecular weight of 258.83 g/mol.

Molecular Formula C14H27ClN2
Molecular Weight 258.83 g/mol
CAS No. 171058-18-7
Cat. No. B067855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decyl-3-methylimidazolium chloride
CAS171058-18-7
Molecular FormulaC14H27ClN2
Molecular Weight258.83 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
InChIInChI=1S/C14H27N2.ClH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1
InChIKeyHTZVLLVRJHAJJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decyl-3-methylimidazolium Chloride (CAS 171058-18-7) Procurement Specifications and Comparative Properties


1-Decyl-3-methylimidazolium chloride ([C10mim]Cl, CAS 171058-18-7) is a surface-active ionic liquid (SAIL) within the 1-alkyl-3-methylimidazolium chloride family [1]. It possesses a decyl (C10) alkyl chain on the imidazolium cation paired with a chloride anion, yielding a molecular weight of 258.83 g/mol . This specific alkyl chain length confers distinct physicochemical properties compared to its shorter-chain (e.g., C4, C6, C8) and longer-chain (e.g., C12, C14, C16) homologs, critically affecting its aggregation behavior, antimicrobial efficacy, and environmental fate. This guide provides quantitative, comparator-based evidence to inform scientific and industrial procurement decisions for this specific compound.

1-Decyl-3-methylimidazolium Chloride: Why Alkyl Chain Length Precludes Generic Substitution


While 1-alkyl-3-methylimidazolium chlorides share a common cation-anion framework, they cannot be considered interchangeable reagents. The length of the alkyl substituent is a primary driver of their physicochemical and biological properties [1]. A direct substitution from, for example, the butyl ([C4mim]Cl) or hexyl ([C6mim]Cl) analog to the decyl ([C10mim]Cl) compound introduces a dramatic shift from a simple, non-surfactant ionic liquid to a potent, micelle-forming amphiphile [2]. This transition fundamentally alters surface tension, self-assembly behavior, antimicrobial potency, and ecotoxicological profile. Conversely, substituting with longer-chain variants like dodecyl ([C12mim]Cl) or tetradecyl ([C14mim]Cl) can push the compound past its optimum balance for a given application, leading to excessive viscosity, increased ecotoxicity, or undesirable phase behavior. The evidence presented in Section 3 quantifies these differences to guide precise scientific and procurement choices.

Quantitative Differentiation Evidence for 1-Decyl-3-methylimidazolium Chloride


Surfactant Potency: C10 Chain Yields a Measurable CMC for Micellar Applications

The decyl (C10) chain in [C10mim]Cl is the minimum length required to confer robust surfactant properties, as evidenced by a well-defined critical micelle concentration (CMC). This contrasts with shorter-chain analogs like [C6mim]Cl, which do not form micelles in aqueous solution. The CMC value for [C10mim]Cl is quantitatively established, allowing for predictable and tunable micellar behavior [1]. Systematic thermodynamic studies further confirm that CMC values decrease predictably with increasing alkyl chain length, positioning [C10mim]Cl as a foundational surfactant among its homologs [2].

Micellization Critical Micelle Concentration Surface Tension Thermodynamics

Enhanced Antifungal Activity: C10 Chain Exhibits Superior Binding to Fluconazole vs. C6 Analog

A 2024 study directly compared the antifungal performance of [C10mim]Cl against its hexyl ([C6mim]Cl) analog in combination with fluconazole. The research demonstrates that the longer alkyl chain leads to a superior interaction with the antifungal drug and a greater binding affinity for the fungal target [1]. This indicates that the C10 variant is a more effective co-agent or potentiator for fluconazole against Candida species than its shorter-chain counterpart.

Antifungal Fluconazole Binding Affinity Minimum Inhibitory Concentration

Optimized Extraction Yield: [C10mim]Cl Matches Methanol Efficiency for Sesquiterpenic Acids

In a comparative study of ionic liquid-based extraction methods for sesquiterpenic acids from Valerianae radix, [C10mim]Cl was identified as the superior extractant among a series of cations. Its performance was directly benchmarked against conventional solvent extraction methods using methanol, including the European Pharmacopoeia 8 method and Soxhlet extraction [1]. The optimized protocol using [C10mim]Cl at a concentration just above its CMC achieved an extraction yield equivalent to the reference methods but eliminated the need for toxic and flammable organic solvents.

Micellar Extraction Sample Preparation Green Chemistry Valerenic Acid

Physicochemical Trade-offs: Quantified Viscosity, Density, and Surface Tension vs. C12 and C14 Analogs

A comprehensive 2017 study systematically characterized and compared the thermophysical properties of [C10mim]Cl, [C12mim]Cl, and [C14mim]Cl [1]. The data reveal a clear structure-property relationship, where each two-carbon increase in alkyl chain length leads to a measurable increase in viscosity and a decrease in surface tension and density. This positions [C10mim]Cl as the least viscous of the three, offering advantages in applications requiring better fluid dynamics or lower energy input for processing.

Viscosity Density Surface Tension Thermophysical Properties Fuel Additives

Quantified Ecotoxicological Profile: IC50 Values for Algae and Plants Define Hazard Thresholds

The ecotoxicity of [C10mim]Cl is chain-length dependent. Studies on Scenedesmus obliquus algae and rice seedlings provide quantitative IC50 values, allowing for direct comparison with shorter and longer homologs [1][2]. The data confirm that toxicity increases with alkyl chain length, positioning [C10mim]Cl as an intermediate risk relative to its nearest analogs. For example, its phytotoxicity to rice (IC50,5d for stem length) is 4.7-fold higher than [C8mim]Cl but 2.7-fold lower than [C12mim]Cl [2].

Ecotoxicity Phytotoxicity IC50 Risk Assessment Green Chemistry

Evidence-Backed Application Scenarios for 1-Decyl-3-methylimidazolium Chloride


Procurement for Micellar Extraction and Green Sample Preparation

Based on the evidence that [C10mim]Cl forms micelles and can achieve extraction yields equivalent to methanol for target analytes [1], procurement of this compound is justified for laboratories seeking to replace volatile and toxic organic solvents in sample preparation workflows. The C10 chain length is critical, as shorter analogs (e.g., [C4mim]Cl, [C6mim]Cl) will not form micelles and thus will not provide the same extraction mechanism [2]. The improved safety profile and reduced environmental impact are key differentiators.

Research into Synergistic Antifungal Formulations with Fluconazole

The finding that [C10mim]Cl exhibits a greater binding affinity with fluconazole than its C6 counterpart [1] makes it the preferred compound for research into novel antifungal combination therapies. Its ability to enhance the binding of fluconazole to the CYP51 target suggests a specific molecular synergy that is less pronounced with shorter-chain analogs. This scenario is strictly for in vitro research and drug discovery, not for direct therapeutic application.

Use as a Model Surfactant for Fundamental Studies and Industrial Fluid Development

The well-characterized CMC and thermophysical properties of [C10mim]Cl [1][2] position it as an ideal model compound for academic research and industrial R&D focused on surface-active ionic liquids. Compared to its more viscous C12 and C14 analogs, the C10 variant offers superior handling and processability [2]. Its properties can serve as a baseline for developing new SAIL-based formulations for enhanced oil recovery, detergency, or as a component in functional fluids.

Environmental Fate and Ecotoxicity Assessment Studies

The established ecotoxicological data, including specific IC50 values for algae and plants [1][2], make [C10mim]Cl a valuable reference standard for environmental scientists. It can be used to study the bioaccumulation, transformation, and toxicological effects of imidazolium-based ionic liquids in aquatic and terrestrial ecosystems. Its intermediate toxicity profile between shorter- and longer-chain homologs [2] makes it particularly useful for investigating structure-activity relationships in environmental risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Decyl-3-methylimidazolium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.